[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino benzoate
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Overview
Description
[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino benzoate is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzopyran ring system and an amino benzoate moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of [(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino benzoate typically involves a multi-step process. The synthetic route generally includes the following steps:
Alkylation: The initial step involves the alkylation of a suitable precursor to introduce the methoxy group at the 7-position of the benzopyran ring.
Esterification: The next step is the esterification of the intermediate compound with an appropriate benzoic acid derivative to form the amino benzoate moiety.
Condensation: The final step involves the condensation of the esterified intermediate with an appropriate amine to form the target compound.
The reaction conditions for these steps are typically mild, and the overall process is characterized by high yields and simple operations .
Chemical Reactions Analysis
[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, using reagents like halogens or nucleophiles.
These reactions are typically carried out under standard laboratory conditions, and the major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It has shown potential biological activities, including antimicrobial and antifungal properties, making it a candidate for further biological studies.
Mechanism of Action
The mechanism of action of [(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino benzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking the conduction of nerve impulses. This results in a loss of local sensation without affecting consciousness .
Comparison with Similar Compounds
[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino benzoate can be compared with other similar compounds, such as:
Tetracaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Pramocaine: A local anesthetic used in topical applications, also with a different structure but similar effects.
Benzonatate: An antitussive agent with a structure resembling that of local anesthetics but used for cough suppression.
Properties
IUPAC Name |
[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-20-13-7-8-14-15(9-10-21-16(14)11-13)18-22-17(19)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3/b18-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENOJWUEJMRVLA-OBGWFSINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC=CC=C3)CCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N/OC(=O)C3=CC=CC=C3)/CCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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